(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
CAS No.: 1217810-82-6
Cat. No.: VC21013499
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine - 1217810-82-6](/images/no_structure.jpg)
Specification
CAS No. | 1217810-82-6 |
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Molecular Formula | C8H10N4 |
Molecular Weight | 162.19 g/mol |
IUPAC Name | (1R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Standard InChI | InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m1/s1 |
Standard InChI Key | FQWYAIRHWCMQNP-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@H](C1=NN=C2N1C=CC=C2)N |
SMILES | CC(C1=NN=C2N1C=CC=C2)N |
Canonical SMILES | CC(C1=NN=C2N1C=CC=C2)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
(R)-1-([1, triazolo[4,3-a]pyridin-3-yl)ethanamine is characterized by a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol. The compound features a triazolo-pyridine core structure with an ethanamine substituent at the 3-position of the triazole ring. The carbon atom adjacent to the amine group exhibits R-stereochemistry, which is a crucial aspect of its structure and potential biological activity.
Table 1 summarizes the key physical and chemical properties of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine:
Property | Value |
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Molecular Formula | C8H10N4 |
Molecular Weight | 162.19 g/mol |
CAS Number | 1217810-82-6 |
SMILES Notation | CC@HN |
TPSA | 56.21 |
LogP | 0.749 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 1 |
These properties collectively contribute to the compound's solubility, membrane permeability, and potential interactions with biological targets . The relatively low molecular weight and moderate lipophilicity (LogP = 0.749) suggest favorable drug-like properties according to Lipinski's Rule of Five, which is often used as a preliminary assessment of a compound's potential as a drug candidate.
Structural Features and Reactivity
The structure of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine consists of a fused bicyclic system comprising a pyridine ring and a triazole ring, with an ethanamine substituent at the 3-position of the triazole ring. This structural arrangement confers several important features that influence its chemical reactivity and potential biological interactions:
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The fused triazolo-pyridine system provides a rigid, planar scaffold that can engage in π-π stacking interactions with aromatic residues in proteins.
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The nitrogen atoms in the triazole and pyridine rings serve as hydrogen bond acceptors, enabling interactions with hydrogen bond donors in biological environments.
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The primary amine group can function as both a hydrogen bond donor and acceptor, enhancing the compound's ability to form specific interactions with biological targets.
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The chiral center at the α-carbon of the ethanamine group introduces stereoselectivity in binding interactions, potentially leading to enhanced specificity for certain targets.
Synthesis and Preparation
Synthetic Approaches
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine is likely influenced by several structural features:
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The rigid triazolo-pyridine core provides a specific three-dimensional scaffold that can interact with binding pockets in target proteins.
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The nitrogen atoms in the heterocyclic system can engage in hydrogen bonding interactions with amino acid residues in potential target proteins.
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The primary amine group offers additional hydrogen bonding capabilities, enhancing the compound's ability to form specific interactions with biological targets.
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The (R)-stereochemistry at the chiral carbon likely plays a crucial role in determining the compound's binding affinity and selectivity for specific targets.
Understanding these structure-activity relationships is essential for predicting the potential biological activities of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine and for guiding the design of related compounds with enhanced properties.
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the potential properties and applications of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine:
Triazolo[4,3-a]pyridin-3-amine (CAS: 767-62-4): This compound shares the same core structure but lacks the methyl group at the chiral center . Its simpler structure may serve as a useful reference for understanding the basic properties of the triazolo-pyridine scaffold.
Table 2 presents a comparison of key properties among these structurally related compounds:
This comparative analysis provides valuable insights into the relationships between structural modifications and potential property changes in this class of compounds.
Functional Comparison
The functional properties of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine can be compared with those of its structural analogues to elucidate structure-function relationships:
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Hydrogen bonding capacity: The primary amine in (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine can act as both a hydrogen bond donor and acceptor, while the 3-one derivative can primarily function as a hydrogen bond acceptor . This difference may influence their interactions with biological targets.
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Basicity/acidity: The amine functionality in (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine imparts basic properties, whereas the oxo group in the 3-one derivative contributes acidic characteristics . These properties affect solubility, membrane permeability, and protein binding.
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Stereochemistry: The chiral center in (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine introduces stereoselectivity in its interactions, which is absent in the achiral triazolo-pyridine-3-amine . This stereochemistry may enhance binding specificity for certain targets.
Understanding these functional comparisons aids in predicting the potential applications and limitations of (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine in research and pharmaceutical development.
Future Research Directions
Methodological Approaches
Future research on (R)-1-( triazolo[4,3-a]pyridin-3-yl)ethanamine may benefit from several methodological approaches:
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Computational modeling and molecular docking studies to predict potential binding sites and interactions with target proteins
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High-throughput screening against diverse biological targets to identify novel activities
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Advanced spectroscopic techniques for detailed structural characterization
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Pharmacokinetic studies to assess its drug-like properties and potential for development
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Collaborative interdisciplinary research involving synthetic chemists, pharmacologists, and computational scientists
These approaches could significantly advance our understanding of this compound and unlock its potential in various applications.
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